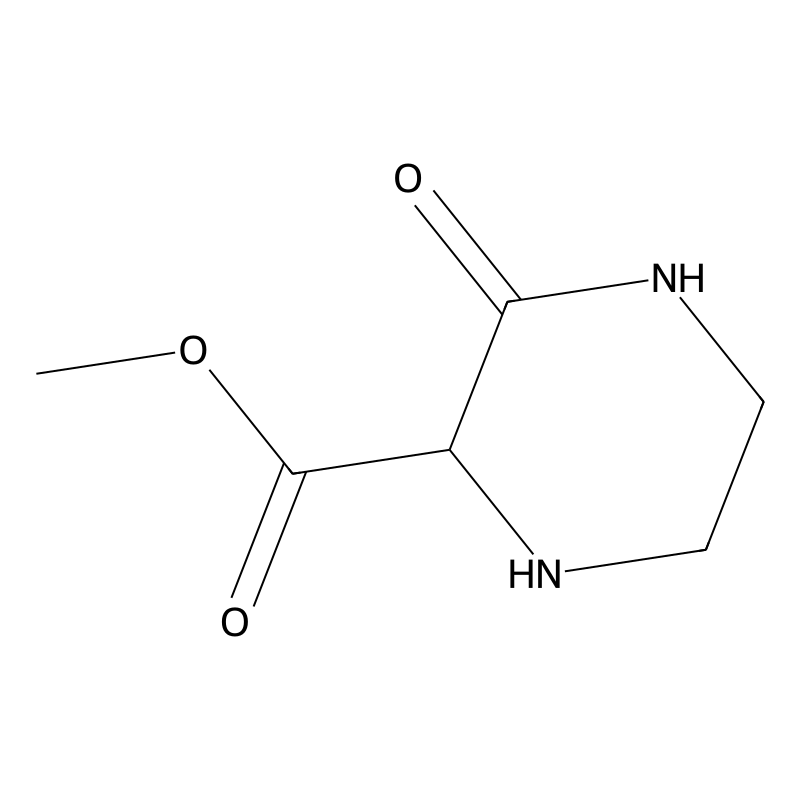

Methyl 3-oxopiperazine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Pyrrolopyrazine Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of pyrrolopyrazine derivatives.

Results or Outcomes: The reaction resulted in the formation of a new heterocyclic core.

Synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate

Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a novel molecule targeted as a potential anti-inflammatory agent.

Methods of Application: Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours.

Results or Outcomes: The reaction resulted in the formation of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals.

Synthesis of β-Nitroacrylates

Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of β-nitroacrylates.

Methods of Application: The synthesis involves conjugate addition of glycine methyl or ethyl ester hydrochlorides to β-nitroacrylates followed by successive conversion of the nitro group into the amine functionality.

Results or Outcomes: The reaction resulted in the formation of alkyl 3-substituted 5-oxopiperazine-2-carboxylates.

Synthesis of Indole-2-carboxylate Derivatives

Scientific Field: Organic Chemistry

Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of indole-2-carboxylate derivatives.

Methods of Application: The synthesis involves the use of an efficient catalytic system for cyclization reactions.

Results or Outcomes: The reaction resulted in the formation of indole-2-carboxylate derivatives.

Synthesis of Piperazine-Containing Drugs

Application Summary: Methyl 3-oxopiperazine-2-carboxylate is used in the synthesis of piperazine-containing drugs.

Methods of Application: The synthesis involves the use of piperazine-based synthons, which facilitate its insertion into the molecule.

Results or Outcomes: The reaction resulted in the formation of piperazine-containing drugs.

Synthesis of Nitrogen-Containing Heterocycles

Methyl 3-oxopiperazine-2-carboxylate is a chemical compound characterized by its piperazine structure, which includes a ketone and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 184.19 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

There is no information on the mechanism of action for this specific compound.

- Due to the lack of data, safety concerns and hazards associated with Methyl 3-oxopiperazine-2-carboxylate are unknown. It's important to handle any unknown compound with caution until proper safety information is available.

Future Research Directions

- Synthesis and characterization of Methyl 3-oxopiperazine-2-carboxylate.

- Investigation of its physical and chemical properties.

- Evaluation of its potential biological activities.

- Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

- Reduction: It can be reduced with agents such as sodium borohydride or lithium aluminum hydride, yielding reduced piperazine derivatives.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly under basic conditions, to form functionalized piperazine derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of methyl 3-oxopiperazine-2-carboxylate typically involves several methodologies:

- Nucleophilic Substitution: Piperazine can react with alkyl halides in the presence of a base (e.g., sodium hydroxide) to form the desired carboxylate derivative. This reaction is often conducted in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions.

- Use of β-Nitroacrylates: A novel approach involves using β-nitroacrylates as key starting materials for synthesizing substituted piperazines, providing an efficient pathway to obtain various derivatives .

These methods reflect the compound's synthetic accessibility and the importance of optimizing reaction conditions for yield and purity.

Methyl 3-oxopiperazine-2-carboxylate has potential applications in several fields:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules.

- Research Tool: Its unique properties make it valuable in studying biological mechanisms and interactions.

Several compounds share structural similarities with methyl 3-oxopiperazine-2-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| Methyl 6-oxopiperazine-2-carboxylate | 1191885-41-2 | 1.00 |

| Methyl 1-acetylpiperazine-2-carboxylate | 171504-96-4 | 0.92 |

| (S)-5-Oxopiperazine-2-carboxylic acid hydrochloride | 1621961-57-6 | 0.85 |

| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Not available | Not available |

| N-(Prop-2-en-1-yl)acetamide | Not available | Not available |

Uniqueness: Methyl 3-oxopiperazine-2-carboxylate stands out due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties compared to other piperazine derivatives. Its unique reactivity profile enhances its potential for diverse applications in medicinal chemistry and organic synthesis .